3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
Description
Chemical Structure and Nomenclature
This compound possesses the molecular formula C₇H₈N₂O₅ and is assigned the Chemical Abstracts Service registry number 22384-33-4. The compound exhibits a molecular weight of 200.15 grams per mole, reflecting its relatively compact yet functionally diverse structure. The systematic nomenclature describes a hexahydropyrimidine core bearing three oxo substituents at positions 2, 4, and 6, with a propionic acid chain attached at the 5-position of the pyrimidine ring.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1(C(=O)NC(=O)NC1=O)CCC(=O)O, which clearly delineates the cyclic pyrimidine core and the linear carboxylic acid extension. The International Chemical Identifier key YARSJLGLRSDQOK-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational analysis. This compound represents a specific example of barbituric acid derivatives where the traditional 5-position substitution pattern has been modified to incorporate an extended carboxylic acid functionality.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₅ | |
| Molecular Weight | 200.15 g/mol | |
| CAS Number | 22384-33-4 | |
| MDL Number | MFCD00609542 | |
| InChI Key | YARSJLGLRSDQOK-UHFFFAOYSA-N |
The three-dimensional conformation of this molecule places the propionic acid chain in a position that potentially allows for extended hydrogen bonding networks and enhanced water solubility compared to traditional barbituric acid derivatives. The presence of five oxygen atoms distributed across both the pyrimidine core and the carboxylic acid terminus creates multiple sites for intermolecular interactions, which may contribute to its distinctive physicochemical properties compared to simpler barbiturate structures.
Historical Context of Barbituric Acid Derivatives
The foundation for understanding this compound lies in the rich history of barbituric acid chemistry, which began with the pioneering work of Adolf von Baeyer in 1864. Baeyer first synthesized barbituric acid, also known as malonylurea, through the reduction of dibromobarbituric acid, establishing the fundamental pyrimidine-2,4,6-trione core that characterizes this entire class of compounds. The synthetic methodology was subsequently refined by the French chemist Édouard Grimaux in 1879, who developed the condensation reaction between malonic acid, urea, and phosphorus oxychloride that became the standard approach for barbituric acid synthesis.
The nomenclature origin of barbituric acid itself remains historically intriguing, with multiple theories proposed for Baeyer's choice of name. According to one account, Baeyer may have honored his friend Barbara, leading to the combination of "Barbara" and "urea" to form "barbituric acid". Alternative explanations suggest the name originated from Baeyer's celebration of his discovery at a tavern frequented by artillery officers on the feast day of Saint Barbara. Regardless of the etymological origins, the barbituric acid scaffold became the foundation for an enormous family of derivatives that would eventually encompass over 2550 synthesized compounds.
The clinical introduction of barbiturate derivatives began in the early twentieth century with barbital in 1903, followed by phenobarbital in 1912. These early therapeutic successes demonstrated the versatility of the barbituric acid core structure for modification and functional optimization. Between the 1920s and mid-1950s, barbiturates dominated the sedative and hypnotic drug market, with compounds like butobarbital showing improved potency and reduced duration of action compared to the original barbital. The systematic exploration of structure-activity relationships in this chemical series laid important groundwork for modern pharmaceutical chemistry approaches.
The development of barbituric acid derivatives also contributed significantly to understanding heterocyclic chemistry principles. The α-carbon in barbituric acid exhibits notable acidity with a pKa of 4.01, which is remarkably low for a diketone species due to the aromatic stabilization of the resulting carbanion. This chemical reactivity enabled the Knoevenagel condensation reactions that became central to barbiturate synthesis methodologies and influenced broader approaches to pyrimidine chemistry.
Relationship to 5-Propionylbarbituric Acid
The structural relationship between this compound and 5-propionylbarbituric acid represents an important distinction in barbituric acid derivative chemistry. While both compounds incorporate three-carbon chain extensions at the 5-position of the barbituric acid core, they differ fundamentally in the nature of this substitution. The target compound features a propionic acid chain directly attached to the 5-position carbon, creating a carboxylic acid functionality that maintains the acidic character while extending the molecular framework.
In contrast, 5-propionylbarbituric acid derivatives typically incorporate ketone functionality at the 5-position, as evidenced by compounds like 5-((2,2-dimethylpropionyl)methyl)-5-ethylbarbituric acid documented in chemical databases. This structural difference has profound implications for the pharmacological and chemical properties of these molecules. The carboxylic acid group in this compound introduces additional hydrogen bonding capability and ionization potential that can significantly alter protein binding interactions and cellular uptake mechanisms.
The synthetic approaches to these related compounds also diverge considerably. Traditional 5-acylbarbituric acid derivatives are often prepared through direct acylation reactions or alkylation with appropriate acyl-containing reagents. The preparation of carboxylic acid-substituted barbituric acid derivatives requires different synthetic strategies that preserve the carboxylic acid functionality while forming the pyrimidine ring system. Recent patent literature describes methods involving urea derivatives and malonic acid systems, suggesting that the carboxylic acid chain may be introduced either during the initial cyclization or through subsequent functional group transformations.
The biological activity profiles of carboxylic acid versus acyl-substituted barbituric acid derivatives can differ substantially due to the distinct electronic and steric properties of these functional groups. The carboxylic acid moiety provides a site for salt formation and potential prodrug modifications, while also offering opportunities for amide bond formation in conjugation reactions. This versatility positions this compound as a potentially valuable synthetic intermediate for developing more complex molecular architectures.
Significance in Pyrimidine Chemistry Research
The importance of this compound in contemporary pyrimidine chemistry research extends far beyond its relationship to classical barbituric acid derivatives. Recent advances in pyrimidine-based drug discovery have highlighted the value of structurally diverse pyrimidine scaffolds for targeting challenging biological systems, particularly protein-protein interactions that were previously considered undruggable. The compound represents a bridge between traditional medicinal chemistry approaches and modern strategies for developing complex heterocyclic frameworks.
Current research in pyrimidine chemistry emphasizes the development of polyheterocyclic scaffolds that extend beyond simple linear or bicyclic arrangements. The propionic acid substitution in this compound provides a functional handle for further structural elaboration through diversity-oriented synthesis approaches. Studies have demonstrated that pyrimidine-embedded frameworks can be systematically modified to create libraries of compounds with enhanced three-dimensional structural diversity, addressing limitations of simpler privileged scaffolds in protein-protein interaction modulation.
The metalloprotease inhibition potential of pyrimidine-2,4,6-trione derivatives has been specifically noted in patent literature, with compounds of this structural class showing activity against metalloproteases from the M2, M3, astacin subfamily of M12, and M13 families. This biological activity profile suggests that this compound may serve as a lead compound for developing more potent and selective enzyme inhibitors. The carboxylic acid functionality could provide crucial binding interactions with metalloprotease active sites while the pyrimidine core maintains the essential pharmacophore elements.
The broader context of pyrimidine derivative research has shown remarkable growth in recent years, with applications spanning cancer treatment, infectious disease management, and metabolic disorder therapeutics. The structural features of this compound position it within this expanding research landscape as a compound that combines proven barbituric acid pharmacology with modern molecular design principles. The presence of both the traditional pyrimidine-2,4,6-trione core and the extended carboxylic acid chain creates opportunities for rational drug design approaches that leverage established structure-activity relationships while exploring new chemical space.
Properties
IUPAC Name |
3-(2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c10-4(11)2-1-3-5(12)8-7(14)9-6(3)13/h3H,1-2H2,(H,10,11)(H2,8,9,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARSJLGLRSDQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389219 | |
| Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22384-33-4 | |
| Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives, followed by cyclization and oxidation steps to introduce the oxo groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propionic acid side chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo groups on the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the propionic acid side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
Trioxo-Pyrimidine vs. Metabolic Fate: Phenylpropionic acid derivatives (e.g., 3-(4′-hydroxyphenyl)propionic acid) undergo microbial dehydroxylation and mammalian phase II conjugation (glucuronidation, sulfation). The trioxo-pyrimidine core may resist microbial degradation due to its rigid, oxidized structure, altering its pharmacokinetic profile .
Bromophenoxy-Phenyl and Piperazine Modifications: The bromophenoxy-phenyl group in the analog from introduces steric bulk and lipophilicity, likely enhancing membrane permeability. The piperazine moiety may confer basicity, affecting solubility and binding to biological targets (e.g., enzymes or receptors) .
Biological Activity
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, with the CAS number 22384-33-4, is a compound that has garnered interest in various biological contexts due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, anti-inflammatory effects, and its role in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N2O5, with a molecular weight of approximately 200.15 g/mol. The compound features a hexahydropyrimidine ring with three carbonyl groups contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of compounds related to pyrimidine derivatives. Although specific data on this compound is limited, research on similar compounds indicates potential antimicrobial effects against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | High |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented through various assays measuring cyclooxygenase (COX) inhibition. For instance, derivatives featuring similar structural motifs have shown significant inhibition of COX enzymes, which are crucial in the inflammatory pathway.
Case Study: COX Inhibition
A study evaluating the anti-inflammatory properties of pyrimidine derivatives found that certain substitutions enhanced COX inhibition significantly. While direct studies on this compound are sparse, the structural similarities suggest it may exhibit comparable effects.
Research Findings
- Synthesis and Evaluation : The synthesis of pyrimidine derivatives often involves reactions that yield compounds with diverse biological activities. For example, hexahydropyrimidines have been synthesized and evaluated for their ability to inhibit microbial growth and reduce inflammation.
- Molecular Docking Studies : Computational studies have indicated that similar compounds can effectively bind to targets involved in inflammation and microbial resistance. These findings support the hypothesis that this compound may interact with biological targets similarly.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid to achieve high purity?
- Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions. For example, refluxing intermediates with potassium hydroxide in ethanol (as in heterocyclic syntheses) followed by acidification can enhance crystallization . Purification via recrystallization (e.g., using methanol or ethanol) is critical, as demonstrated in analogous propionic acid derivatives . Monitoring reaction progress with HPLC or TLC ensures intermediate stability, while adjusting pH during workup minimizes side-product formation .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : Use - and -NMR to verify the pyrimidinone ring and propionic acid moiety. Compare chemical shifts with structurally related compounds (e.g., 3-(3-hydroxy-4-methoxyphenyl)-2-propenoic acid) .
- X-ray Diffraction : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. The program’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer: Refer to safety guidelines for structurally similar compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate). Use fume hoods for synthesis, store under inert gas (N) at 2–8°C, and avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved for this compound?
- Methodological Answer: Discrepancies (e.g., tautomeric forms in NMR vs. rigid X-ray structures) require multi-technique validation:
- Dynamic NMR : Probe temperature-dependent shifts to identify tautomers.
- DFT Calculations : Compare computed (e.g., using NIST Chemistry WebBook parameters ) and experimental bond angles/energies.
- Neutron Diffraction : Resolve hydrogen atom positions unambiguously, though this requires access to specialized facilities .
Q. What strategies are effective for derivatizing the pyrimidinone ring to study structure-activity relationships (SAR)?
- Methodological Answer: Functionalize the trioxo-hexahydro-pyrimidinyl core via:
- Electrophilic Substitution : Introduce halogens or sulfonyl groups at reactive positions (e.g., C-5) using methods akin to pyrimidine-thioether syntheses .
- Cross-Coupling Reactions : Apply Buchwald-Hartwig amination or Suzuki-Miyaura coupling to attach aryl/heteroaryl groups.
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity, as seen in cinnamic acid derivatives .
Q. How can computational methods predict the compound’s electronic properties for drug design?
- Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in physiological environments.
- Docking Studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental binding assays.
- QSAR Modeling : Train models on derivatives’ logP, polar surface area, and H-bonding capacity to optimize bioavailability .
Q. What experimental approaches mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer:
- Co-Crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize lattice formation.
- Vapor Diffusion : Use sitting-drop vapor diffusion with PEG-based precipitants.
- Cryoprotection : Flash-cool crystals in liquid N with glycerol or ethylene glycol to prevent ice formation during data collection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
